2-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide
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Overview
Description
2-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-methoxyphenyl ethanesulfonamide: This can be achieved by reacting 4-methoxyphenylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of 4-(pyrrolidin-1-yl)phenethylamine: This intermediate can be synthesized by reacting 4-bromophenethylamine with pyrrolidine under basic conditions.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.
Reduction: Conversion to the corresponding amine derivative.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-N-(4-(piperidin-1-yl)phenethyl)ethanesulfonamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-(4-methoxyphenyl)-N-(4-(morpholin-1-yl)phenethyl)ethanesulfonamide: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
The presence of the pyrrolidine ring in 2-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide imparts unique properties, such as increased lipophilicity and potential for specific receptor binding, which may enhance its biological activity compared to similar compounds with different ring structures.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-26-21-10-6-19(7-11-21)13-17-27(24,25)22-14-12-18-4-8-20(9-5-18)23-15-2-3-16-23/h4-11,22H,2-3,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVNIDOVFUATMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCCC2=CC=C(C=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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